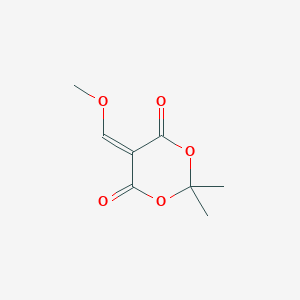

5-(メトキシメチレン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン

概要

説明

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also referred to as 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a dioxane-based compound that has recently been found to have a variety of applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and preliminary research suggests that it could have potential as a therapeutic agent.

科学的研究の応用

重質油回収におけるポリマーフラッディング

この化合物は、原油回収率向上(EOR)技術のためのポリマー合成に利用できます。重質油田では、ポリマーフラッディングは、水溶性ポリマーを注入して、置換水の粘度を高め、原油回収プロセスのスイープ効率を向上させる方法です 。このアプリケーションは、熱的方法が実行不可能な貯留層で特に価値があります。

高度な材料合成

この化合物のジオン構造は、グラフェン系材料などの高度な材料の合成における潜在的な使用を示唆しています。これらの材料は、電気的、機械的、光学的、熱的特性が著しく、電子機器、センサー、エネルギー貯蔵デバイスなど、幅広い用途に適しています 。

医薬品研究

医薬品分野では、ジオキサンジオン化合物の誘導体は、その治療特性について研究されてきました。5-(メトキシメチレン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオンとは直接関係ありませんが、同様の構造がセロトニン受容体への活性を研究されており、神経障害の治療における潜在的な応用につながる可能性があります 。

特性

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

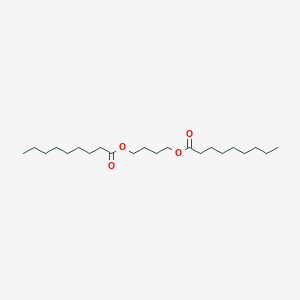

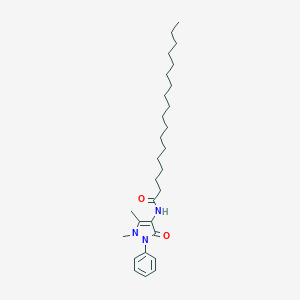

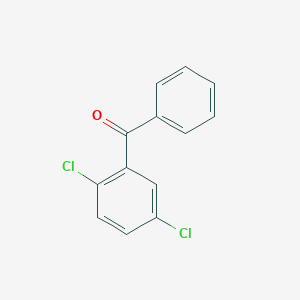

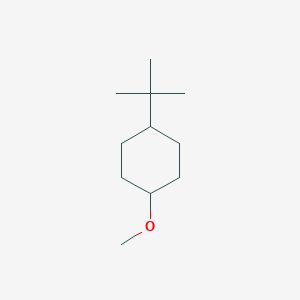

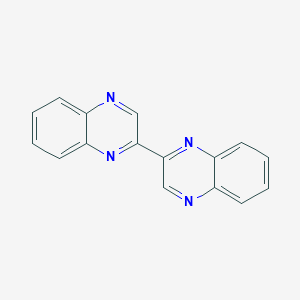

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

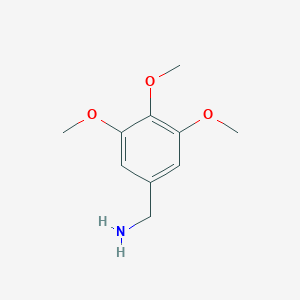

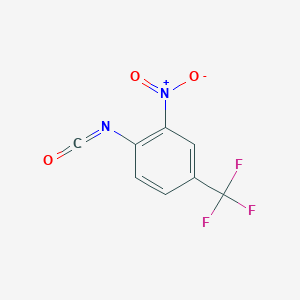

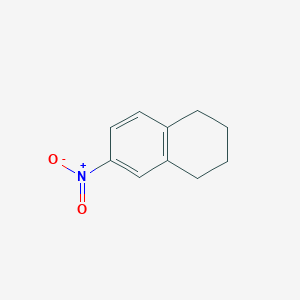

Q1: What is the role of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of Cabozantinib (S)-malate?

A: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as an electrophile in the initial substitution reaction with 3,4-dimethoxyaniline. This reaction is the first step in a multi-step synthesis of Cabozantinib (S)-malate. [] The resulting product from this initial step then undergoes further modifications, including cyclization, chlorination, and nucleophilic substitution, ultimately leading to the formation of Cabozantinib (S)-malate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)